molecular formula C10H10N2O2 B13318467 4-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid

4-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B13318467
M. Wt: 190.20 g/mol
InChI Key: KVNXXRNLVDHNBX-UHFFFAOYSA-N
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Description

4-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a but-3-yn-1-yl group and an amino group at the 4-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid typically involves the reaction of pyridine-3-carboxylic acid with but-3-yn-1-amine under suitable reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted in an appropriate solvent, such as dichloromethane, at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the but-3-yn-1-yl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the carboxylic acid group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Pyridine-3-carboxylic acid: A simpler analog lacking the but-3-yn-1-yl and amino groups.

    4-Aminopyridine-3-carboxylic acid: Similar structure but without the but-3-yn-1-yl group.

    4-[(But-3-yn-1-yl)amino]benzoic acid: Similar structure but with a benzene ring instead of a pyridine ring.

Uniqueness: 4-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid is unique due to the presence of both the but-3-yn-1-yl and amino groups on the pyridine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4-(but-3-ynylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-2-3-5-12-9-4-6-11-7-8(9)10(13)14/h1,4,6-7H,3,5H2,(H,11,12)(H,13,14)

InChI Key

KVNXXRNLVDHNBX-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC1=C(C=NC=C1)C(=O)O

Origin of Product

United States

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